(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol
Overview
Description
(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Also known as 10-oxo-4,6-decadiyn-1-ol, this compound is a member of the enyne family, which is a class of organic compounds that contain both double and triple bonds in their carbon-carbon chains. In
Scientific Research Applications
Food Chemistry and Quality Analysis : A study by Czepa and Hofmann (2004) explored the influence of specific bisacetylenic oxylipins, similar in structure to (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol, on the bitter off-taste in carrots and carrot products. This research developed analytical procedures for accurate quantitation of these compounds, demonstrating their significance in food quality evaluation (Czepa & Hofmann, 2004).
Chemical Reactions and Catalysts : Grubbs and Hoppin (1977) investigated the metathesis of deca-2,8-diene with various catalysts, focusing on the initial product formation and reaction mechanisms. This study contributes to understanding the catalytic processes involving compounds like this compound (Grubbs & Hoppin, 1977).
Medicinal Chemistry : A 2020 study by Nur et al. examined the inhibition of cholesteryl ester synthesis by polyacetylenes similar to this compound. This research offers insights into potential medicinal applications of such compounds in regulating cholesterol levels (Nur et al., 2020).
Phytochemistry and Larvicidal Activity : Research by Simas et al. (2013) identified acetylenic compounds, structurally related to this compound, in Acmella oleracea. These compounds displayed larvicidal activity against Aedes aegypti larvae, suggesting potential applications in mosquito control (Simas et al., 2013).
Biological Activity and Toxicology : Pacciaroni et al. (2000) studied the bioactivity of alkenynes similar to this compound in Conyza albida. They found these compounds to exhibit toxicity in bioassays and moderate inhibitory activity against human topoisomerase I, highlighting their potential biological and pharmacological significance (Pacciaroni et al., 2000).
properties
IUPAC Name |
(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-3-4-5-6-7-8-9-10-11/h2-3,8-9,11H,10H2,1H3/b3-2+,9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZYQGMNWZGRPO-VHYPUYLQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#CC#CC=CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C#CC#C/C=C/CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
505-98-6 | |
Record name | 2,8-Decadiene-4,6-diyn-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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